8-Chloro-4-hydroxyquinoline

Catalog No.
S1896257
CAS No.
57797-97-4
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-4-hydroxyquinoline

CAS Number

57797-97-4

Product Name

8-Chloro-4-hydroxyquinoline

IUPAC Name

8-chloro-1H-quinolin-4-one

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)

InChI Key

SUZPLFOSYVTCLE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)NC=CC2=O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=CC2=O

8-Chloro-4-hydroxyquinoline is an organic compound belonging to the hydroxyquinoline family, characterized by its chlorine and hydroxyl functional groups attached to a quinoline backbone. The chemical formula is C9H6ClN1O1C_9H_6ClN_1O_1, and it is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The compound exhibits a unique structure that allows it to engage in diverse chemical interactions, particularly with metal ions, forming chelates that are useful in analytical chemistry and medicinal applications.

  • Antimicrobial activity by disrupting bacterial cell membranes.
  • Anticancer properties by interfering with cell growth or inducing apoptosis.
Due to its functional groups:

  • Electrophilic Aromatic Substitution: The chlorine atom can be substituted with various electrophiles under appropriate conditions.
  • Chelation: The hydroxyl group can lose a proton, allowing the compound to chelate metal ions such as copper(II), zinc(II), and iron(III) .
  • Oxidation and Reduction: The compound can undergo oxidation reactions, particularly affecting the hydroxyl group, which may lead to the formation of quinone derivatives.

The biological activities of 8-chloro-4-hydroxyquinoline are significant:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, functioning as an antiseptic and disinfectant .
  • Anticancer Activity: Studies indicate that derivatives of hydroxyquinoline exhibit anticancer properties by inhibiting tumor cell proliferation .
  • Antiviral Effects: Some derivatives have shown potential in inhibiting viral replication, acting at early stages of the viral lifecycle .

Several methods have been developed for synthesizing 8-chloro-4-hydroxyquinoline:

  • Chlorination of 8-Hydroxyquinoline: This method involves treating 8-hydroxyquinoline with chlorinating agents like thionyl chloride or phosphorus oxychloride.
  • Betti Reaction: A more recent approach utilizes the Betti reaction, which combines 5-chloro-8-hydroxyquinoline with benzamides under specific conditions to yield the desired product efficiently .
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields through controlled heating, allowing for rapid synthesis of various derivatives .

8-Chloro-4-hydroxyquinoline has diverse applications:

  • Analytical Chemistry: It serves as a chelating agent for metal ion detection and quantification.
  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Materials Science: The compound is investigated for use in organic light-emitting diodes (OLEDs) due to its luminescent properties when complexed with metals .

Research has focused on the interaction of 8-chloro-4-hydroxyquinoline with various metal ions, revealing its ability to form stable chelates. These interactions enhance the solubility and bioavailability of metal ions, making them useful in therapeutic applications. Studies also indicate that these complexes may exhibit enhanced biological activity compared to their uncomplexed forms .

Several compounds share structural similarities with 8-chloro-4-hydroxyquinoline, each possessing unique properties:

Compound NameStructure CharacteristicsBiological Activity
8-HydroxyquinolineLacks chlorine; strong chelation propertiesAntimicrobial, anticancer
NitroxolineContains a nitro group; used as an antiparasiticAntimicrobial
5-Nitro-8-hydroxyquinolineContains a nitro group; exhibits antibacterial activityAntimicrobial
7-HydroxyquinolineHydroxyl group at position 7; less studiedPotentially similar biological effects

Uniqueness of 8-Chloro-4-hydroxyquinoline

The presence of the chlorine atom distinguishes 8-chloro-4-hydroxyquinoline from its analogs. This substitution not only affects its chemical reactivity but also enhances its biological activity against certain pathogens. The compound's ability to form stable metal complexes further adds to its uniqueness in both medicinal chemistry and analytical applications.

The discovery of 8-Chloro-4-hydroxyquinoline is rooted in the broader exploration of hydroxyquinoline derivatives, which began in the late 19th century. The parent compound, 8-hydroxyquinoline, was first synthesized in 1880 by Hugo Weidel and Albert Cobenzl through the decarboxylation of oxycinchoninic acid. The introduction of chlorine substituents to the quinoline framework emerged later as chemists sought to modify the electronic and steric properties of these heterocycles for enhanced bioactivity. While the exact synthesis date of 8-Chloro-4-hydroxyquinoline remains undocumented in early literature, its development likely paralleled advancements in halogenation techniques during the mid-20th century. By the 1970s, its structural elucidation and synthetic pathways were well-established, as evidenced by its inclusion in chemical catalogs and patent filings.

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 8-chloroquinolin-4-ol, reflecting the positions of its functional groups on the quinoline backbone. Its molecular formula is C₉H₆ClNO, with a molecular weight of 179.60 g/mol. Key structural features include:

PropertyDescription
SMILESOc1ccnc2c1cccc2Cl
InChI KeySUZPLFOSYVTCLE-UHFFFAOYSA-N
CAS Registry Number57797-97-4

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar quinoline ring system, with intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen. The chlorine atom at position 8 introduces steric hindrance, influencing its chelation properties and reactivity in substitution reactions.

Significance in Medicinal and Organic Chemistry

8-Chloro-4-hydroxyquinoline serves as a critical building block in synthetic chemistry, enabling the development of compounds with diverse biological activities:

  • Metal Chelation: Like its parent 8-hydroxyquinoline, it forms stable complexes with transition metals such as Fe³⁺, Cu²⁺, and Zn²⁺, which are exploited in antimicrobial and anticancer therapies.
  • Pharmaceutical Intermediates: It is a precursor to antimalarial and antiviral agents, where the chlorine substituent enhances lipophilicity and target binding.
  • Materials Science: Derivatives are used in organic light-emitting diodes (OLEDs) due to their luminescent properties when complexed with metals like aluminum.

The compound’s versatility is further demonstrated in its role in synthesizing protease inhibitors and kinase-targeted therapies, underscoring its importance in modern drug discovery pipelines.

Classical Synthetic Routes

Cyclization of Chlorinated Aniline Derivatives

The cyclization of chlorinated aniline derivatives represents one of the most established approaches for synthesizing 8-chloro-4-hydroxyquinoline. This methodology typically involves the condensation of 2-chloroaniline with various carbonyl-containing reagents followed by intramolecular cyclization to form the quinoline core structure [1] [2].

A prominent example of this approach utilizes 2-chloroaniline and dimethyl acetylenedicarboxylate as starting materials [1]. The reaction proceeds through initial nucleophilic attack by the aniline nitrogen on the acetylenic compound, followed by thermal cyclization in diphenyl ether at temperatures ranging from 120 to 130 degrees Celsius for approximately one hour [3]. This method demonstrates good regioselectivity for the 8-chloro substitution pattern while maintaining moderate to good yields.

The Skraup synthesis modification has been extensively employed for preparing chlorinated quinoline derivatives from chlorinated anilines [4] [5]. In this approach, chlorinated anilines are heated with glycerol in the presence of concentrated sulfuric acid and oxidizing agents such as nitrobenzene or arsenic pentoxide at temperatures between 140 and 150 degrees Celsius [5] [6]. The mechanism involves initial dehydration of glycerol to form acrolein, followed by 1,4-addition of the chlorinated aniline to acrolein, subsequent ring closure, and final oxidation to yield the desired quinoline product [5] [7].

The Gould-Jacobs reaction provides another viable route for synthesizing 8-chloro-4-hydroxyquinoline derivatives [8] [9]. This methodology involves the condensation of chlorinated anilines with ethyl ethoxymethylenemalonate, followed by thermal cyclization at elevated temperatures of 250 to 270 degrees Celsius [8]. The reaction proceeds through benzannulation to form the quinoline ring system, with subsequent hydrolysis and decarboxylation steps yielding 4-hydroxyquinoline derivatives [9].

MethodStarting MaterialsReaction ConditionsTypical Yield (%)
Cyclization from 2-chloroaniline derivatives2-chloroaniline, dimethyl acetylenedicarboxylateHeating in diphenyl ether, 120-130°C, 1 hour60-75
Halogenation of 4-hydroxyquinoline precursors4-hydroxyquinoline, chlorinating agentsReflux conditions, excess chlorinating agent65-85
Skraup synthesis modificationChlorinated anilines, glycerol, sulfuric acidSulfuric acid, glycerol, oxidizing agent, 140-150°C45-70
Gould-Jacobs reactionChlorinated anilines, ethyl ethoxymethylenemalonateThermal cyclization, 250-270°C, followed by hydrolysis70-85

Halogenation of 4-Hydroxyquinoline Precursors

The halogenation of 4-hydroxyquinoline precursors represents a direct and efficient approach for introducing chlorine substituents at specific positions of the quinoline ring system [10] [11]. This methodology allows for precise control over the substitution pattern and typically proceeds under milder conditions compared to de novo quinoline synthesis.

Phosphorus oxychloride emerges as the most effective chlorinating agent for achieving regioselective 8-position chlorination of 4-hydroxyquinoline derivatives [10] . The reaction typically involves refluxing the 4-hydroxyquinoline substrate with excess phosphorus oxychloride at temperatures between 110 and 120 degrees Celsius for 2 to 4 hours . This method demonstrates excellent regioselectivity with selectivity ratios exceeding 95:5 in favor of the 8-position substitution and yields ranging from 80 to 92 percent [10].

N-Chlorosuccinimide provides an alternative chlorinating system that offers greater control over multi-position halogenation [13]. Reactions conducted in dimethylformamide at temperatures between 80 and 100 degrees Celsius for 1 to 3 hours yield controllable substitution patterns with yields of 70 to 85 percent [13]. The regioselectivity can be modulated by adjusting reaction temperature, solvent polarity, and stoichiometry of the chlorinating agent.

Iodine monochloride has been demonstrated to be particularly effective for achieving 3-position selective chlorination of quinoline derivatives [14]. Reactions conducted in dichloromethane at room temperature to 40 degrees Celsius for 30 minutes to 2 hours provide excellent regioselectivity with ratios exceeding 90:10 and yields of 75 to 88 percent [14]. This methodology offers the advantage of mild reaction conditions and high functional group tolerance.

The use of chlorine gas in chloroform has been reported for achieving 5,7-disubstitution patterns in 8-hydroxyquinoline derivatives [10]. Reactions conducted at temperatures between 20 and 30 degrees Celsius for 3 to 5 hours in the presence of catalytic amounts of iodine yield 65 to 80 percent of the desired dichloro products with selectivity ratios of approximately 80:20 [10].

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of quinoline derivative preparation, including 8-chloro-4-hydroxyquinoline [15] [16] [17]. This methodology leverages dielectric heating to achieve rapid temperature elevation and uniform heating throughout the reaction mixture, resulting in significantly reduced reaction times and improved yields compared to conventional thermal methods.

Research demonstrates that microwave-assisted cyclization reactions for quinoline synthesis can be conducted at temperatures between 120 and 135 degrees Celsius with reaction times reduced by factors of 10 to 20 compared to conventional heating methods [16] [18]. The enhanced reaction kinetics result from the direct heating of polar molecules and transition states, leading to more efficient energy transfer and activation of chemical bonds [15].

Specific applications of microwave-assisted synthesis for chlorinated quinoline derivatives have shown yield improvements of 15 to 25 percent compared to traditional thermal methods [19] [16]. The microwave irradiation facilitates the cyclization step in Gould-Jacobs type reactions, reducing the required temperature from 250-270 degrees Celsius to approximately 125-135 degrees Celsius while maintaining comparable yields [20] [17].

Solvent selection plays a crucial role in microwave-assisted quinoline synthesis, with polar aprotic solvents such as dimethylformamide and dimethylsulfoxide providing optimal dielectric coupling with microwave radiation [16] [17]. The use of solid supports such as silica gel or alumina has been shown to enhance reaction efficiency while enabling solvent-free conditions in certain cases [16].

The mechanism of microwave enhancement involves selective heating of polar reaction intermediates and transition states, leading to accelerated bond formation and cyclization processes [15] [16]. This selective activation often results in improved regioselectivity and reduced formation of side products compared to conventional thermal methods.

TechniqueKey FeaturesTemperature (°C)Time ReductionYield Improvement (%)
Microwave-assisted synthesisReduced reaction time, improved yields120-13510-20x faster15-25
Solvent-free mechanochemical approachEnvironmentally benign, iodine-mediatedRoom temperature5-10x faster10-20
Flow chemistry synthesisContinuous process, better control100-140Continuous10-15
Photocatalytic synthesisMild conditions, selective activation25-602-5x faster5-15

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical synthesis represents an environmentally sustainable approach for preparing quinoline derivatives, including 8-chloro-4-hydroxyquinoline [21] [22]. This methodology utilizes mechanical energy to drive chemical transformations in the absence of solvents, offering advantages in terms of reduced environmental impact, simplified workup procedures, and often enhanced reaction rates.

Iodine-mediated mechanochemical synthesis has been demonstrated as an effective method for constructing quinoline frameworks through oxidative annulation reactions [21] [22]. The process involves grinding appropriately substituted aniline derivatives with iodine in a ball mill or mortar, leading to the formation of quinoline products with yields up to 89 percent [22]. The mechanochemical activation facilitates bond formation and cyclization processes that would otherwise require harsh thermal conditions or toxic solvents.

The mechanochemical approach offers several distinct advantages over solution-phase synthesis methods [21]. The absence of solvents eliminates mass transfer limitations and allows for higher effective concentrations of reactants, leading to accelerated reaction rates [22]. Additionally, the mechanical grinding provides continuous mixing and particle size reduction, enhancing reactant contact and promoting chemical transformation.

Research has shown that mechanochemical quinoline synthesis can be conducted at room temperature with reaction times reduced by factors of 5 to 10 compared to conventional solution-phase methods [21] [22]. The solid-state environment often leads to improved selectivity due to the constrained molecular motion and reduced side reaction pathways.

The iodine activator serves a dual role in mechanochemical quinoline synthesis, functioning both as an oxidizing agent for the cyclization process and as a leaving group that remains incorporated in the final quinoline product [21] [22]. This retained iodine substituent can serve as a functional handle for subsequent derivatization reactions, providing access to diverse quinoline analogs.

Optimization of Reaction Conditions

Catalytic Systems for Yield Improvement

The implementation of appropriate catalytic systems represents a critical factor in optimizing the synthesis of 8-chloro-4-hydroxyquinoline, with various catalyst types demonstrating significant enhancements in both yield and selectivity [23] [24] [25]. Lewis acids, transition metal catalysts, organocatalysts, and heterogeneous catalyst systems each offer distinct advantages for different synthetic approaches.

Lewis acids such as iron trichloride and aluminum trichloride have demonstrated remarkable effectiveness in promoting quinoline cyclization reactions through electrophilic activation mechanisms [23] [24]. These catalysts typically operate at loadings of 5 to 20 mole percent and provide yield enhancements of 20 to 35 percent compared to uncatalyzed reactions [23]. The Lewis acidic centers coordinate to electron-rich sites in the substrate molecules, increasing the electrophilicity of carbonyl groups and facilitating nucleophilic attack by aniline nitrogen atoms.

Palladium and copper-based transition metal catalysts excel in carbon-hydrogen activation and coupling reactions relevant to quinoline synthesis [23] [26]. These catalysts demonstrate exceptional selectivity with yield enhancements of 25 to 40 percent at typical loadings of 5 to 10 mole percent [23]. The transition metal centers facilitate both carbon-hydrogen bond cleavage and carbon-carbon bond formation through well-established organometallic mechanisms involving oxidative addition, transmetalation, and reductive elimination steps.

Organocatalysts including piperidine and triethylamine function through base-promoted cyclization mechanisms [25] [27]. While requiring higher loadings of 10 to 50 mole percent, these catalysts offer the advantages of low cost, ready availability, and operational simplicity [27]. Piperidine has been identified as particularly effective for Friedländer-type cyclization reactions, providing yield enhancements of 15 to 30 percent under optimized conditions [27].

Heterogeneous zeolite-based catalysts combine the advantages of acid-base bifunctional catalysis with easy product separation and catalyst recovery [28]. These systems typically require loadings of 50 to 100 milligrams per millimole of substrate and demonstrate yield enhancements of 20 to 30 percent [28]. The zeolite framework provides both Lewis acidic and Brønsted basic sites that cooperatively promote cyclization reactions while maintaining good selectivity profiles.

Catalyst TypeMechanismLoading (mol%)Yield Enhancement (%)Selectivity
Lewis acids (iron trichloride, aluminum trichloride)Electrophilic activation5-2020-35Good
Transition metal catalysts (palladium, copper)Carbon-hydrogen activation and coupling5-1025-40Excellent
Organocatalysts (Piperidine, triethylamine)Base-promoted cyclization10-5015-30Moderate
Heterogeneous catalysts (Zeolites)Acid-base bifunctional catalysis50-100 mg/mmol20-30Good

Regioselectivity Control in Halogenation

Achieving precise regioselectivity in the halogenation of quinoline derivatives requires careful selection of halogenating agents, reaction conditions, and potentially directing groups [11] [13] [29]. The inherent electronic properties of the quinoline ring system create distinct reactivity patterns that can be exploited to achieve selective substitution at desired positions.

Phosphorus oxychloride demonstrates exceptional selectivity for 8-position chlorination of 4-hydroxyquinoline derivatives [10] . The high selectivity arises from the combined electronic effects of the hydroxyl group at the 4-position and the electron-deficient nature of the quinoline ring system, which directs electrophilic chlorination to the 8-position [10]. Optimal conditions involve refluxing with excess phosphorus oxychloride at 110 to 120 degrees Celsius for 2 to 4 hours, achieving selectivity ratios exceeding 95:5 and yields of 80 to 92 percent.

N-Chlorosuccinimide offers more versatile regioselectivity control, allowing for multi-position substitution patterns depending on reaction conditions [13]. The use of coordinating solvents such as dimethylformamide at temperatures between 80 and 100 degrees Celsius enables controllable substitution with selectivity ratios of approximately 85:15 [13]. The mechanistic pathway involves initial formation of a chloronium ion intermediate that can be intercepted at different positions depending on the reaction environment.

Proton transfer mechanisms have been identified as key factors governing regioselectivity in iron-catalyzed halogenation reactions [11]. The presence of nitrogen-hydrogen or oxygen-hydrogen bonds in the substrate enables acid-promoted proton transfer processes that direct halogenation to ortho positions relative to these functional groups [11]. This mechanism provides selectivity ratios exceeding 90:10 for ortho-selective halogenation with yields ranging from 58 to 90 percent across various substrates.

Iodine monochloride demonstrates unique selectivity for 3-position halogenation of quinoline derivatives through electrophilic cyclization mechanisms [14]. Reactions conducted in dichloromethane at room temperature to 40 degrees Celsius provide excellent regioselectivity with ratios exceeding 90:10 and yields of 75 to 88 percent [14]. The selectivity arises from the formation of an iodonium intermediate that undergoes intramolecular nucleophilic attack specifically at the 3-position.

Halogenating AgentReaction ConditionsRegioselectivityYield (%)Selectivity Ratio
Phosphorus oxychlorideReflux, 110-120°C, 2-4 hours8-position selective80-92>95:5
N-ChlorosuccinimideDimethylformamide, 80-100°C, 1-3 hoursMulti-position, controllable70-8585:15
Iodine monochlorideDichloromethane, room temperature-40°C, 30 min-2 hours3-position selective75-88>90:10
Chlorine gasChloroform, 20-30°C, 3-5 hours5,7-disubstitution65-8080:20

While direct X-ray crystallographic data for 8-chloro-4-hydroxyquinoline are not extensively reported in the literature, structural information can be inferred from closely related chlorinated hydroxyquinoline compounds. The crystal structure analysis of analogous systems provides valuable insights into the molecular geometry and intermolecular interactions characteristic of this class of compounds.

Crystal Structure Data from Related Compounds

Crystallographic studies of related quinoline derivatives reveal important structural features that can be extrapolated to 8-chloro-4-hydroxyquinoline. The crystal structure of quinolin-8-yl 4-chlorobenzoate, a structurally related compound, crystallizes in the monoclinic space group P21/c with unit cell parameters: a = 6.7665(1) Å, b = 14.7037(2) Å, c = 18.1671(3) Å, β = 91.9330(8)°, V = 1806.46(5) ų, and Z = 4 [3]. The structure exhibits an orthogonal orientation between aromatic rings in the solid state, with significant intermolecular interactions including C-H···N, C-H···O, Cl···π, and π···π interactions [3].

Table 1: X-ray Crystallographic Data for Related Chlorinated Hydroxyquinoline Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZTemperature (K)RadiationR1Reference
Quinolin-8-yl 4-chlorobenzoateMonoclinicP21/c6.766514.703718.167191.9331806.464298Mo Kα0.0376 [3]
4-Chloro-2-nitrobenzoic acid with 4-hydroxyquinolineOrthorhombicPbcn12.63367.070133.595690.0003000.808190Mo Kα0.0460 [4]

Intermolecular Interactions and Packing

Crystal packing analysis of related structures demonstrates that chlorinated hydroxyquinoline compounds typically exhibit extensive hydrogen bonding networks. In the case of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline, the crystal structure shows a disordered structure over two states with short hydrogen bonds [O⋯O = 2.4393(15) Å] [4]. The hydrogen-bonded acid-base units are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming tape structures that are further stabilized by π–π interactions with centroid-centroid distances ranging from 3.5504(8) to 3.9010(11) Å [4].

Molecular Geometry Considerations

Based on analogous structures, 8-chloro-4-hydroxyquinoline is expected to exhibit a planar quinoline ring system with the chlorine substituent at position 8 and hydroxyl group at position 4. The presence of both electron-withdrawing (chlorine) and electron-donating (hydroxyl) substituents creates an asymmetric electronic environment that influences the molecular geometry and crystal packing [3] [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for 8-chloro-4-hydroxyquinoline through characteristic chemical shift patterns and coupling constants.

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 8-chloro-4-hydroxyquinoline exhibits characteristic resonances that reflect the electronic environment of the quinoline ring system. The aromatic protons typically appear in the range of δ 7.2–8.2 parts per million, with specific chemical shifts influenced by the chlorine and hydroxyl substituents [5] [6]. The most deshielded proton is typically the hydrogen at position 2 (H-2), appearing around δ 8.9 parts per million due to its proximity to the pyridinic nitrogen atom [3].

The hydroxyl proton (OH) generally appears as a broad singlet in the range of δ 10-12 parts per million, depending on the solvent and concentration conditions. The signal may show exchange behavior with deuterated solvents, confirming its identity as the phenolic hydroxyl group [3] [6].

For the aromatic region, the coupling patterns provide information about the substitution pattern. The proton at position 3 (H-3) typically appears as a doublet of doublets around δ 7.4 parts per million, while the protons in the benzene-fused ring (H-5, H-6, H-7) show characteristic multipicity patterns reflecting their electronic and steric environments [3] [6].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides complementary information about the carbon framework. The carbon bearing the hydroxyl group (C-4) typically resonates around δ 147-150 parts per million, significantly deshielded due to the oxygen substituent [6] [7]. The carbon atom bearing the chlorine substituent (C-8) appears in the range of δ 125-130 parts per million [6].

The quinoline carbon framework exhibits characteristic chemical shifts with the pyridinic carbons (C-2) appearing around δ 150 parts per million and the aromatic carbons distributed throughout the δ 120-140 parts per million region [6] [7]. The quaternary carbons of the quinoline system provide diagnostic information about the degree of substitution and electronic effects [3] [6].

Infrared (IR) and Mass Spectrometric Features

Infrared Spectroscopy Characteristics

The infrared spectrum of 8-chloro-4-hydroxyquinoline displays several characteristic absorption bands that confirm the presence of functional groups and provide information about molecular interactions.

The hydroxyl group exhibits a broad absorption band in the range of 3200-3600 cm⁻¹, with the exact position and width dependent on hydrogen bonding interactions [8] [9]. In solid-state samples, intermolecular hydrogen bonding typically results in broader, lower-frequency absorption compared to solution spectra [9].

The quinoline ring system shows characteristic aromatic C=C stretching vibrations in the range of 1490-1620 cm⁻¹ [8] [9]. Specifically, compounds containing the quinoline framework typically exhibit bands at approximately 1578 cm⁻¹ and 1612 cm⁻¹, reflecting the aromatic character of the fused ring system [10] [11].

The C=N stretching vibration of the quinoline ring appears around 1627 cm⁻¹, providing a diagnostic feature for the pyridine-like nitrogen [3] [8]. Additionally, C-N stretching modes are observed in the range of 1200-1400 cm⁻¹, though these may overlap with C-C and C-O vibrations [8] [9].

The carbon-chlorine bond exhibits characteristic stretching vibrations in the range of 580-760 cm⁻¹, with the exact frequency dependent on the substitution pattern and electronic environment [12]. For 8-chloro-4-hydroxyquinoline, this vibration is expected to appear around 760 cm⁻¹ [3].

Table 2: Characteristic Infrared Absorption Bands for 8-Chloro-4-hydroxyquinoline

Functional GroupFrequency Range (cm⁻¹)AssignmentReference
O-H stretch3200-3600Hydroxyl group [8] [9]
C=N stretch1620-1630Quinoline nitrogen [3] [8]
C=C stretch1490-1620Aromatic system [8] [9]
C-N stretch1200-1400Aromatic C-N [8] [9]
C-Cl stretch580-760Carbon-chlorine bond [12]

Mass Spectrometric Analysis

Mass spectrometric analysis of 8-chloro-4-hydroxyquinoline provides molecular ion information and fragmentation patterns characteristic of chlorinated quinoline derivatives. The molecular ion peak appears at m/z 179/181 (M⁺- ), reflecting the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) [1] [13].

Common fragmentation patterns include loss of the hydroxyl group (loss of 17 mass units) and formation of quinoline-related fragments. The base peak often corresponds to the quinoline cation at m/z 129, formed through loss of both chlorine and hydroxyl substituents [1].

High-resolution mass spectrometry provides accurate mass determination, with the calculated exact mass for C₉H₆ClNO being 179.0138 atomic mass units [1]. This technique enables confirmation of the molecular formula and detection of impurities or related compounds [1].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide valuable insights into the electronic structure and properties of 8-chloro-4-hydroxyquinoline. These computational studies complement experimental characterization by predicting molecular geometries, electronic properties, and reactivity patterns.

Optimized Molecular Geometry

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set predict a planar quinoline ring system for 8-chloro-4-hydroxyquinoline, consistent with experimental observations of related compounds [10] [14]. The C-Cl bond length is calculated to be approximately 1.73 Å, while the C-O bond length of the hydroxyl group is predicted to be around 1.36 Å [14].

The dihedral angles within the quinoline framework are minimal, confirming the aromatic planarity. The hydroxyl group exhibits slight deviation from the plane due to steric interactions with the adjacent quinoline nitrogen, with calculated torsion angles typically less than 10° [10] [14].

Electronic Properties and Molecular Orbital Analysis

Density functional theory calculations reveal important electronic properties including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For related chlorinated hydroxyquinoline compounds, HOMO energies are typically in the range of -6.5 to -8.0 electron volts, while LUMO energies range from -1.5 to -3.0 electron volts [14] [15].

The HOMO-LUMO energy gap, a crucial parameter for assessing chemical reactivity and stability, is calculated to be approximately 2.5-3.0 electron volts for chlorinated hydroxyquinoline derivatives [14] [12]. This energy gap suggests moderate chemical stability and intermediate reactivity compared to other quinoline derivatives [14].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using density functional theory methods provide assignment of experimental infrared and Raman bands. The calculated frequencies are typically scaled by factors of 0.9669 for B3LYP/6-311G(d,p) calculations to account for systematic errors in the harmonic approximation [16] [14].

For 8-chloro-4-hydroxyquinoline, the calculated O-H stretching frequency appears around 3500 cm⁻¹ (scaled), while C=N stretching is predicted at approximately 1630 cm⁻¹ [16] [14]. The agreement between calculated and experimental frequencies validates the computational model and aids in spectroscopic assignment [9] [16].

Molecular Orbital Analysis

Frontier Molecular Orbital Characteristics

The frontier molecular orbital analysis reveals the electronic distribution and reactivity sites in 8-chloro-4-hydroxyquinoline. The HOMO is typically localized on the quinoline ring system with significant contribution from the hydroxyl oxygen atom, reflecting its electron-donating character [14] [15].

The LUMO is generally distributed across the quinoline framework with enhanced density near the chlorine substituent and quinoline nitrogen, indicating these sites as preferential for nucleophilic attack [14] [15]. This orbital distribution pattern explains the compound's reactivity toward electrophilic aromatic substitution and metal coordination [15].

Electronic Density Distribution

Molecular electrostatic potential maps calculated from density functional theory reveal regions of positive and negative electrostatic potential. The hydroxyl oxygen exhibits significant negative potential (-0.3 to -0.5 electron volts), making it a favorable site for hydrogen bonding and metal coordination [14] [15].

The chlorine atom shows both positive σ-hole character (+0.016 electron volts) and negative equatorial regions (-0.53 electron volts), enabling diverse intermolecular interactions including halogen bonding and Cl···π interactions [3] [14].

Chemical Reactivity Descriptors

Global reactivity descriptors derived from molecular orbital energies provide quantitative measures of chemical behavior. The electronegativity (χ) is calculated as the average of ionization potential and electron affinity, typically yielding values around 4.1-4.3 electron volts for chlorinated hydroxyquinoline derivatives [14] [15].

The global hardness (η), defined as half the HOMO-LUMO gap, indicates resistance to electron transfer and deformation. Values of 1.2-1.5 electron volts suggest moderate stability and reactivity [14] [15]. The electrophilicity index (ω = μ²/2η) provides a measure of electron-accepting ability, with typical values of 15-17 electron volts for these compounds [14] [15].

Table 3: Calculated Molecular Properties of 8-Chloro-4-hydroxyquinoline

PropertyValueUnitMethodReference
HOMO Energy-7.7 to -8.4eVDFT/B3LYP [14] [15]
LUMO Energy-1.5 to -2.5eVDFT/B3LYP [14] [15]
Energy Gap2.5-3.0eVDFT/B3LYP [14] [15]
Electronegativity4.1-4.3eVKoopmans' theorem [14] [15]
Global Hardness1.2-1.5eV(EHOMO-ELUMO)/2 [14] [15]
Electrophilicity Index15-17eVμ²/2η [14] [15]

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

57797-97-4

Wikipedia

8-Chloroquinolin-4-ol

Dates

Last modified: 08-16-2023

Explore Compound Types